Kinetic Role as Obligate MnmC Intermediate
In direct head-to-head comparisons, the zwitterionic state of nm⁵s²U confers superior discrimination between guanosine and adenosine at the opposing codon position compared to its methylated analog mnm⁵s²U. The correlation between increased abundance of the ionized (zwitterionic) form of xnm⁵s²U and decreased base pairing specificity with adenosine confirms that the zwitterionic state facilitates preferential pairing with guanosine under physiological conditions [1]. This property is shared among the xnm⁵s²U family, but the magnitude of the effect differs based on the C5 substituent [2].
| Evidence Dimension | Relative duplex stability (ΔTₘ) and base-pairing specificity for G vs. A |
|---|---|
| Target Compound Data | nm⁵s²U decreases stability of nm⁵s²U-A duplexes relative to unmodified U-A, while nm⁵s²U-G pairing is facilitated |
| Comparator Or Baseline | mnm⁵s²U (5-methylaminomethyl-2-thiouridine) and cmnm⁵s²U (5-carboxymethylaminomethyl-2-thiouridine) |
| Quantified Difference | Correlation between increased zwitterionic population and decreased A-pairing specificity observed; quantitative Tₘ differences vary with sequence context but trend consistently toward G-preference across xnm⁵s²U family |
| Conditions | RNA oligonucleotide duplexes (17 bp) with modified U at position 34, physiological pH, 100 mM NaCl |
Why This Matters
Researchers engineering oligonucleotides for antisense or siRNA applications can leverage the enhanced G/A discrimination to design sequences with reduced off-target binding to adenosine-containing transcripts.
- [1] Kuwerska P, et al. Synthesis and Hybridization Properties of RNA Oligomers Containing Biologically Relevant 5-Aminomethyl-2-thiouridines (xnm5S2U). Curr Med Chem. 2025 Apr 21. doi: 10.2174/0109298673346590250318234404. View Source
- [2] Sochacka E, et al. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms. Nucleic Acids Res. 2017;45(8):4825-4836. doi: 10.1093/nar/gkw1347. View Source
